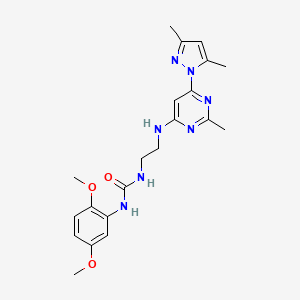
1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H27N7O3 and its molecular weight is 425.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 304.35 g/mol |
| Molecular Formula | C15H20N4O3 |
| CAS Number | 923810-16-6 |
Biological Activity Overview
- Anticancer Activity : Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, derivatives containing a pyrazole moiety have shown cytotoxic effects against various cancer cell lines, including glioma and colon adenocarcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest in cancerous cells .
- Inhibition of Enzymatic Activity : This compound is hypothesized to act as an inhibitor of certain enzymes critical in cancer progression. Studies have highlighted that similar compounds can inhibit human deacetylase Sirtuin 2 (HDSirt2), which is involved in various cellular processes including aging and cancer .
- Anti-inflammatory Effects : Compounds with similar structural features have also been noted for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many studies report that urea derivatives trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cell cycles, preventing cancer cells from proliferating .
- Enzyme Inhibition : Inhibition of specific kinases and deacetylases plays a crucial role in its anticancer properties.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
- Mechanistic Insights :
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-13-10-14(2)28(27-13)20-12-19(24-15(3)25-20)22-8-9-23-21(29)26-17-11-16(30-4)6-7-18(17)31-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,24,25)(H2,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGPIQJWZYUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














